4-(1-aminoethyl)oxan-4-ol hydrochloride
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Overview
Description
4-(1-aminoethyl)oxan-4-ol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is also known by its IUPAC name, 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride . This compound is characterized by the presence of an aminoethyl group attached to an oxan-4-ol ring, forming a hydrochloride salt. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-(1-aminoethyl)oxan-4-ol hydrochloride typically involves the reaction of 4-oxanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the aminoethyl group. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-(1-aminoethyl)oxan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
4-(1-aminoethyl)oxan-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-aminoethyl)oxan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 4-(1-aminoethyl)oxan-4-ol hydrochloride include:
- 4-(aminomethyl)oxan-4-ol hydrochloride
- 4-(1-aminoethyl)tetrahydro-2H-pyran-4-ol hydrochloride These compounds share similar structural features but may differ in their reactivity and applications. The unique combination of the aminoethyl group and the oxan-4-ol ring in this compound provides distinct properties that make it valuable for specific research and industrial applications .
Properties
CAS No. |
2408958-62-1 |
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Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
4-(1-aminoethyl)oxan-4-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(8)7(9)2-4-10-5-3-7;/h6,9H,2-5,8H2,1H3;1H |
InChI Key |
NGVIVJIEXSALGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCOCC1)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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